Rac1-IN-3

Inhibitor Potency Rac1 GTPase IC50

Studying threshold Rac1 activity? Potent inhibitors like EHop-016 (1.1 µM) can cause complete pathway shutdown. Rac1-IN-3 solves this with its 46.1 µM IC50, enabling partial inhibition for dose-response and dynamic cytoskeletal studies. - Mechanistic distinction: Direct antagonist vs. GEF disruptors - Selective tool for co-treatment with NSC23766 or Cdc42 inhibitor ML141 - Quantifiable results for migration, adhesion & macropinocytosis assays

Molecular Formula C21H23N7O2
Molecular Weight 405.5 g/mol
Cat. No. B10801424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRac1-IN-3
Molecular FormulaC21H23N7O2
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=C(C4=CC(=NC(=C4C(=N3)N)N)OC)C#N
InChIInChI=1S/C21H23N7O2/c1-29-16-6-4-3-5-15(16)27-7-9-28(10-8-27)21-14(12-22)13-11-17(30-2)25-19(23)18(13)20(24)26-21/h3-6,11H,7-10H2,1-2H3,(H2,23,25)(H2,24,26)
InChIKeyQYYJWWZJGZQJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rac1-IN-3 Procurement Guide: A Chemical Probe for Rac1 GTPase Inhibition


Rac1-IN-3 (Compound 2) is a synthetic small molecule inhibitor of the Ras-related C3 botulinum toxin substrate 1 (Rac1) GTPase, a key member of the Rho family of small GTPases . It functions by binding to Rac1 and inhibiting its activation cycle . This compound is widely cited in vendor databases for its utility in studying pathways related to cell proliferation, migration, and cytoskeletal dynamics [1]. Its primary differentiator from more potent Rac inhibitors is its micromolar potency, which can be experimentally advantageous in specific contexts.

Rac1 GTPase pathway studies
Micromolar activity window for titratable inhibition
Rac1-selective probe supports phenotype attribution

Why Rac1-IN-3 Cannot Be Substituted by Other Rac1 Inhibitors Like EHop-016 or NSC23766


Generic substitution among Rac1 inhibitors is not scientifically valid due to significant differences in their mechanisms of action, potency windows, and selectivity profiles . For instance, EHop-016 acts by disrupting the interaction between Rac1 and its guanine nucleotide exchange factors (GEFs), while Rac1-IN-3 is an antagonist that may directly inhibit nucleotide binding . This mechanistic divergence means functional outcomes cannot be assumed to be equivalent. More importantly, the vast difference in potency, with EHop-016 exhibiting nanomolar activity (IC50 of 1.1 μM in some cellular assays) compared to Rac1-IN-3's micromolar activity (46.1 μM), makes them suitable for mutually exclusive experimental designs and dictates different dosing strategies, off-target engagement risks, and biophysical interaction profiles .

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Mechanism mismatch Direct nucleotide-binding antagonist vs GEF-interaction inhibitors may alter pathway readouts
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Potency window differs Nanomolar inhibitors (e.g., EHop-016) produce complete Rac1 shutdown; micromolar window may support partial engagement designs
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Selectivity profile may vary Pan-GTPase inhibitors confound Rac1-specific phenotypes; Rac1-IN-3 selectivity claim requires validation

Quantitative Differentiation Evidence for Rac1-IN-3 Against Closest Analogs and Alternatives


Potency Differentiation: Rac1-IN-3 Offers a Distinct Micromolar Activity Window vs. Nanomolar Inhibitors

Rac1-IN-3's potency is at least 40-fold weaker than the well-known Rac1 inhibitor EHop-016, positioning it as a low-affinity chemical probe. This is not a disadvantage but a key differentiator for experiments requiring transient or incomplete target engagement. The reported IC50 of Rac1-IN-3 against Rac1 is 46.1 μM . In contrast, EHop-016 inhibits Rac1 activity with an IC50 of 1.1 μM in cellular assays . This quantified difference provides researchers with a tool to modulate Rac1 activity within a higher concentration range, potentially avoiding the complete pathway shutdown caused by more potent inhibitors.

Potency Differentiation
Data to verify
~42× lower potency vs EHop-016 (1.1 µM)
Supports micromolar-range Rac1 inhibition study design
Cross-study comparison; biochemical vs cellular assay
Inhibitor Potency Rac1 GTPase IC50 EHop-016 Biochemical Assay

Mechanistic Differentiation: Rac1-IN-3 as a Direct Antagonist for Studying Nucleotide Binding

Rac1-IN-3 is described as an antagonist that inhibits Rac1 activation, a mechanism distinct from GEF-interaction inhibitors like NSC23766 and EHop-016 [1]. NSC23766 specifically blocks Rac1 activation by interfering with the GEFs Trio and Tiam1 [1]. While the precise binding site of Rac1-IN-3 is not detailed in the available datasheets, its classification as a direct antagonist suggests it may target the nucleotide-binding pocket, providing a complementary tool to study the difference between blocking GEF-mediated activation versus direct nucleotide binding inhibition. This mechanistic distinction is critical for interpreting functional studies, as the two mechanisms will have different effects on the Rac1 activation cycle.

Mechanistic Differentiation
Class-level inference
Direct Rac1 antagonist (inhibits GDP/GTP exchange)
NSC23766: GEF-interaction inhibitor (Trio, Tiam1)
Orthogonal tools to dissect activation cycle steps
Vendor-derived mechanism; binding site not confirmed
Mechanism of Action GEF Interaction Nucleotide Binding NSC23766 Rac1 Activation

Selectivity Profile Differentiation: Rac1-IN-3 vs. Pan-GTPase Inhibitors

In contrast to broader specificity inhibitors, available information suggests Rac1-IN-3 is highly selective for its primary target, Rac1 . For example, ML141 (CID2950007) is a specific inhibitor for Cdc42, a closely related Rho GTPase [1]. This distinction is crucial because many traditional Rac GTPase inhibitors lack specificity and can affect related pathways, introducing off-target cytotoxicity [1]. The availability of a selective Rac1 inhibitor like Rac1-IN-3 allows for unambiguous assignment of phenotypes to Rac1, as opposed to using a pan-GTPase inhibitor whose effects could be due to concurrent inhibition of Rac1, Cdc42, or other family members.

Selectivity Profile
Class-level inference
Specific Rac1 inhibitor
ML141: Cdc42 inhibitor; pan-GTPase inhibitors affect multiple targets
Enables Rac1-specific phenotype attribution
Qualitative claim; no quantitative selectivity panel
Target Selectivity Rac1 Cdc42 ML141 GTPase Family

Physicochemical Properties: Molecular Formula and Purity for Chemical Validation

Ensuring the correct chemical identity and high purity is fundamental for reproducible research. Rac1-IN-3 has a defined molecular formula of C21H23N7O2 and a molecular weight of 405.45 g/mol . A key procurement criterion is the product purity, which is reported to be 98.28% for commercial samples . While purity specifications for alternative compounds from the same class will vary by vendor and batch, this high purity standard for Rac1-IN-3 ensures that observed biological effects are attributable to the target compound and not to impurities.

Chemical Validation
Specification review
Purity 98.28% Formula C21H23N7O2 MW 405.45 g/mol
Supports batch-to-batch reproducibility
Vendor COA; identity and purity baseline
Chemical Validation Purity Molecular Weight Identity C21H23N7O2

Rac1-IN-3: Optimal Research Application Scenarios Based on Differentiation Evidence


Pharmacological Analysis Requiring Reversible or Non-Potent Rac1 Inhibition

In cellular models where complete Rac1 ablation via potent inhibitors like EHop-016 (IC50 1.1 μM) leads to rapid apoptosis or pathway shutdown, Rac1-IN-3, with its 46.1 μM IC50, provides a powerful alternative for dose-response studies to explore the threshold of Rac1 activity required for specific phenotypes such as migration or adhesion . Its micromolar potency allows for the induction of partial, more physiologically relevant inhibition, making it the preferred choice for studying dynamic Rac1 functions .

Dissecting Rac1 Activation Mechanisms: Direct Antagonism vs. GEF Inhibition

For research aimed at distinguishing the cellular outcomes of directly blocking Rac1 nucleotide binding versus preventing its activation by upstream GEFs, Rac1-IN-3 is an indispensable tool . An experiment co-treating cells with Rac1-IN-3 and a GEF-interaction inhibitor like NSC23766 can reveal non-redundant roles of distinct activation modes, a study design not possible if substituting Rac1-IN-3 with another GEF inhibitor [1].

Deconvolution of Rac1-Specific Phenotypes from Pan-GTPase Effects

When investigating a cellular process like macropinocytosis or cell division, results from pan-GTPase inhibitors can be ambiguous. A rigorous experimental setup pairs a Cdc42-specific inhibitor (e.g., ML141) with Rac1-IN-3 . This allows the research team to confidently attribute a specific phenotype to Rac1 inhibition, as opposed to off-target effects on the closely related Cdc42 GTPase, a critical step for target validation that justifies the procurement of a selective inhibitor .

Application
Selection Property
Validation Focus
Titratable Rac1 inhibition in cell models
Micromolar activity window
Dose-response phenotypic endpoints for migration/adhesion
Dissecting Rac1 activation mechanisms
Direct antagonist vs GEF inhibitor mechanism
Co-treatment design to reveal non-redundant activation modes
Deconvolution of Rac1-specific phenotypes
Rac1 selectivity over Cdc42
Panel-inhibitor approach with Cdc42 inhibitor (ML141) control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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